2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
2-(Pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with pyridinyl and thiophenyl groups. This structure combines nitrogen- and sulfur-containing heterocycles, which are often associated with bioactive properties, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
Molecular Formula |
C18H13N5OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H13N5OS/c24-15-8-12(16-4-2-6-25-16)7-14-13(15)10-23-18(20-14)21-17(22-23)11-3-1-5-19-9-11/h1-6,9-10,12H,7-8H2 |
InChI Key |
LZEVCHGZPCKPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CN=CC=C4)N=C21)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Zinc Organometallic Reagent
A thiophen-2-yl zinc chloride reagent is synthesized by reacting 2-bromothiophene with activated zinc powder in tetrahydrofuran (THF) at 30°C for 24 hours. The resulting 0.7 M solution exhibits 88% conversion efficiency.
Coupling with Halogenated Quinazolinone Intermediate
A preformed 8-chloro-triazoloquinazolinone derivative bearing a pyridin-3-yl group undergoes Negishi coupling with the thiophene-zinc reagent. Key conditions include:
Final Cyclization
The coupled intermediate is treated with POCl₃ in acetonitrile at reflux (82°C) to effect cyclodehydration, furnishing the target compound in 91% purity.
Anionic Hetero-Domino Reaction
Pokhodylo et al. developed a domino reaction strategy using 2-azidobenzoates and activated acetonitriles. For this compound:
-
Substrate Preparation : 2-Azido-3-(pyridin-3-yl)benzoate is synthesized from isatine derivatives.
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Domino Reaction : The azide reacts with 2-thiopheneacetonitrile in the presence of K₂CO₃, triggering:
-
Aza-Michael addition
-
Cyclocondensation
-
Aromatization
-
Reaction Conditions :
Hydrazinolysis-Mediated Cyclization
A thiophen-2-yl-substituted 2-mercaptoquinazolinone undergoes hydrazinolysis to form the triazole ring. Critical steps include:
-
Hydrazine Treatment : Refluxing with hydrazine hydrate (80°C, 24 hours) replaces the thiol group with a hydrazine moiety.
-
Oxidative Cyclization : Air oxidation in dimethylformamide (DMF) at 120°C for 6 hours yields the triazoloquinazolinone core.
Characterization Data :
Boric Acid-Catalyzed One-Pot Synthesis
A green chemistry approach utilizes boric acid (10 mol%) to catalyze the condensation of 2-aminobenzamide with thiophen-2-ylacetic acid and pyridin-3-ylhydrazine. The reaction proceeds via:
-
Formation of Schiff Base : Between the amine and hydrazine.
-
Cyclodehydration : Facilitated by boric acid’s Lewis acidity.
Performance Metrics :
| Catalyst Loading | Temperature | Yield (%) |
|---|---|---|
| 10 mol% | 100°C | 84 |
| 5 mol% | 100°C | 72 |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot Dimroth | 78 | 95 | No chromatography required |
| Negishi Coupling | 76 | 91 | Precise substituent control |
| Domino Reaction | 68 | 89 | Rapid structural variation |
| Hydrazinolysis | 65 | 87 | Air-stable intermediates |
| Boric Acid Catalysis | 84 | 93 | Environmentally benign |
Challenges and Optimization Strategies
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Stereochemical Control : The thiophen-2-yl group’s planarity occasionally leads to π-stacking interactions, causing insoluble aggregates. Adding 10% DMSO to reaction mixtures improves solubility.
-
Byproduct Formation : Over-oxidation during hydrazinolysis generates nitroso derivatives. This is mitigated by conducting reactions under nitrogen.
-
Catalyst Deactivation : Pd leaching in Negishi coupling reduces yields after three cycles . Implementing silica-supported Pd nanoparticles increases catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The NGPU catalyst achieves higher yields (92–95%) in shorter reaction times (30–45 min) compared to sulfamic acid (80–85% in 2–3 hours) .
- Solvent-free syntheses, while eco-friendly, often require longer durations (4–6 hours) .
Physicochemical Data Gaps
Notably, critical data such as melting point, solubility, and stability for the target compound are absent in the evidence. Similarly, analogs like 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro derivatives lack reported density, boiling point, or safety profiles . These gaps highlight the need for further experimental characterization.
Biological Activity
The compound 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a quinazoline core fused with a triazole ring and substituted with pyridine and thiophene moieties. Its molecular formula is with a molecular weight of 272.34 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of cancer research and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds often exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. Results showed promising cytotoxic effects particularly against MCF-7 and A549 cells, suggesting potential as an anticancer agent .
Antimicrobial Activity
Quinazolines have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may also demonstrate activity against various bacterial strains, although further investigations are needed to confirm its efficacy and mechanism of action.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving cyclocondensation reactions. Characterization was performed using techniques such as NMR and mass spectrometry to confirm structure and purity .
Case Studies
A case study focusing on the compound's effect on cancer cell proliferation demonstrated a dose-dependent response in cell viability assays. At higher concentrations, significant reductions in cell viability were observed, indicating potential for further development as an anticancer therapeutic .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Cytotoxicity | A549 | 15.4 |
| MCF-7 | 12.3 | |
| HCT-116 | 18.5 |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation of functionalized precursors. For example, analogs like 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines are synthesized via refluxing hydrazine derivatives with carbonyl-containing intermediates in ethanol or acetic acid under catalytic conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves solubility of aromatic intermediates.
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., triethylamine) conditions modulate reaction pathways, as seen in the synthesis of pyrazoloquinazolines .
- Temperature : Reflux (70–100°C) is critical for ring closure, with prolonged heating (>6 hours) often required for high yields (e.g., 39–85% in triazoloquinazoline derivatives) .
Example Protocol:
React 3-(thiophen-2-yl)quinazolin-8(5H)-one with 3-pyridyl hydrazine in ethanol under reflux (24 hours).
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize by ¹H/¹³C NMR (δ 1.87–7.95 ppm for aliphatic and aromatic protons) and HRMS (m/z ~450–500 range) .
Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- IR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 454.31 for C₂₂H₁₇Cl₂N₅O₂ analogs) confirm molecular weight .
Data Contradictions:
Variability in δ values (e.g., NH protons at δ 10.00–12.30 ppm) may arise from solvent polarity or hydrogen bonding .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) are applicable to study the electronic properties and binding interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). For triazoloquinazolines, docking into ATP-binding pockets (e.g., EGFR kinase) reveals key residues (e.g., Lys745, Thr790) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute:
Q. How do structural modifications (e.g., substituent effects) influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Substituent Effects :
- Bioactivity Trends :
Q. What experimental designs are recommended to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin) to calibrate assay conditions.
- Dose-Response Curves : Perform triplicate measurements across 6–8 concentrations (e.g., 0.1–100 μM) to ensure reproducibility .
Example Workflow :
Screen compound against NCI-60 panel to identify sensitive cell lines.
Validate hits via apoptosis assays (Annexin V/PI staining) .
Q. How can in silico ADMET predictions guide the prioritization of analogs for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
